What are the properties of 2,2,2-Trifluoro-1-(9-anthryl)ethanol?
What are the properties of 2,2,2-Trifluoro-1-(9-anthryl)ethanol?
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(9-anthryl)ethanol, commonly known as Pirkle's alcohol, is a chiral fluoroalcohol of significant importance in stereochemistry.[1][2] Developed by the research group of William H. Pirkle, its primary application lies in its use as a chiral solvating agent (CSA) for the determination of enantiomeric purity and absolute configuration of a wide range of chiral molecules using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and core applications of Pirkle's alcohol, complete with detailed experimental protocols and data presented for practical use by professionals in chemical research and drug development.
Core Properties
Pirkle's alcohol is a stable, off-white crystalline solid at room temperature when protected from light and oxygen.[1][3] Its utility as a chiral solvating agent is derived from the unique electronic and steric properties imparted by the bulky anthracene (B1667546) ring and the electron-withdrawing trifluoromethyl group. These features facilitate the formation of transient, diastereomeric solvate complexes with chiral analytes through hydrogen bonding and π-π stacking interactions, leading to observable chemical shift non-equivalence in their NMR spectra.[2]
Physical and Chemical Properties
The fundamental physical and chemical properties of 2,2,2-Trifluoro-1-(9-anthryl)ethanol are summarized in the table below. Data for both the racemic mixture and the individual enantiomers are provided where available.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₁F₃O | [1][4] |
| Molar Mass | 276.26 g/mol | [4][5] |
| IUPAC Name | 1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point (Racemic) | 142-144 °C | [2] |
| Melting Point ((R)-enantiomer) | 134-136 °C | [6] |
| Melting Point ((S)-enantiomer) | 134-136 °C | |
| Optical Rotation ((R)-enantiomer) | [α]²⁵/D -30.5° (c=1, CHCl₃) | [2][6] |
| Optical Rotation ((S)-enantiomer) | [α]²⁵/D +30.5° (c=1, CHCl₃) | [2] |
| CAS Number (Racemic) | 65487-67-4 | [2][3][4] |
| CAS Number ((R)-enantiomer) | 53531-34-3 | [3] |
| CAS Number ((S)-enantiomer) | 60646-30-2 | [3][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the characterization of 2,2,2-Trifluoro-1-(9-anthryl)ethanol. The following tables summarize the key spectroscopic data.
Table 1.2.1: NMR Spectroscopy Data (Solvent: CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.5 | s | H10 (anthracene) |
| ~8.0-8.2 | m | Aromatic protons | |
| ~7.4-7.6 | m | Aromatic protons | |
| ~6.5 | q, J ≈ 7 Hz | CH-OH | |
| ~2.5 | d | OH | |
| ¹³C NMR | 131.6, 129.2, 128.8, 127.1, 125.6, 125.2, 124.9, 122.9 | - | Aromatic carbons |
| 124.6 | q, J ≈ 283 Hz | CF₃ | |
| 71.8 | q, J ≈ 32 Hz | CH-OH | |
| ¹⁹F NMR | ~ -78.5 | d, J ≈ 7 Hz | CF₃ |
Note: Specific chemical shifts for aromatic protons can vary slightly. The data presented is a representative compilation from typical spectra.
Table 1.2.2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1625, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1270, 1170, 1125 | Strong | C-F stretch (trifluoromethyl group) |
| ~1060 | Strong | C-O stretch (alcohol) |
Synthesis of 2,2,2-Trifluoro-1-(9-anthryl)ethanol
The synthesis of Pirkle's alcohol is a two-step process starting from anthracene. The key intermediate is 9-anthryl trifluoromethyl ketone. The final step involves the reduction of this ketone, which can be performed enantioselectively to yield the desired (R) or (S) enantiomer, or non-selectively to produce the racemic mixture.
Caption: Synthetic pathways to racemic and enantiopure Pirkle's alcohol.
Experimental Protocol: Synthesis of 9-Anthryl Trifluoromethyl Ketone
This protocol outlines the trifluoroacetylation of anthracene.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anthracene (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) (1.2 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 9-anthryl trifluoromethyl ketone as a solid (m.p. 83-86 °C).[7]
Experimental Protocol: Enantioselective Reduction to (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
This protocol utilizes the (R)-BINAL-H chiral reducing agent.
-
Preparation of (R)-BINAL-H: In a flame-dried flask under nitrogen, prepare a solution of (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Add a solution of lithium aluminum hydride (LiAlH₄) (1.0 M in THF, 1.1 eq) dropwise at 0 °C. After the addition is complete, add ethanol (B145695) (1.1 eq) dropwise. Stir the resulting solution at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, dissolve 9-anthryl trifluoromethyl ketone (1.0 eq) in anhydrous THF.
-
Reduction: Cool the ketone solution to -78 °C (dry ice/acetone bath). Add the freshly prepared (R)-BINAL-H solution dropwise to the ketone solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the progress by TLC.
-
Workup: Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water at -78 °C.
-
Filtration and Extraction: Allow the mixture to warm to room temperature. Filter the resulting aluminum salts through a pad of Celite, washing the filter cake with ethyl acetate. Concentrate the filtrate and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol.
Application in Enantiomeric Excess (ee) Determination
The primary utility of Pirkle's alcohol is as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric excess of a chiral analyte. The interaction between the chiral alcohol and the enantiomers of the analyte forms two transient diastereomeric complexes. These complexes are different in energy and spatial arrangement, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the analyte.
Caption: Workflow for determining enantiomeric excess using Pirkle's alcohol.
Experimental Protocol: General Procedure for ee Determination by ¹H NMR
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone to identify key proton signals for monitoring.
-
Addition of Pirkle's Alcohol: Add a molar excess (typically 1.5 to 3.0 equivalents) of enantiomerically pure (R)- or (S)-Pirkle's alcohol to the NMR tube. Ensure thorough mixing.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Observe the spectrum for splitting of a well-resolved signal of the analyte into two distinct signals, corresponding to the two diastereomeric complexes.
-
Calculation: Carefully integrate the two separated signals. The enantiomeric excess (ee) is calculated using the following formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Conclusion
2,2,2-Trifluoro-1-(9-anthryl)ethanol is an indispensable tool in the field of stereochemistry. Its robust synthesis and profound effectiveness as a chiral solvating agent for NMR spectroscopy make it a valuable asset for researchers in organic synthesis, drug discovery, and quality control. The protocols and data provided in this guide offer a practical framework for the synthesis and application of this important molecule. The principles pioneered by the development of Pirkle's alcohol have also inspired the creation of "Pirkle-type" chiral stationary phases for HPLC, further extending its impact on chiral separations.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,2,2-Trifluoro-1-(9-anthryl)ethanol|NMR Chiral Reagent [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,2,2-Trifluoro-1-(9-anthryl)ethanol | C16H11F3O | CID 103802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determi… [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]
